molecular formula C9H14F2N3O13P3 B1199545 Gemcitabine triphosphate CAS No. 110988-86-8

Gemcitabine triphosphate

Cat. No.: B1199545
CAS No.: 110988-86-8
M. Wt: 503.14 g/mol
InChI Key: YMOXEIOKAJSRQX-QPPQHZFASA-N
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Description

Gemcitabine triphosphate is a phosphorylated form of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. It is an active metabolite of gemcitabine and plays a crucial role in its anticancer activity. This compound is known for its ability to interfere with DNA synthesis, leading to the inhibition of tumor growth and induction of apoptosis in malignant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gemcitabine triphosphate is synthesized from gemcitabine through a series of phosphorylation reactions. The initial step involves the phosphorylation of gemcitabine by deoxycytidine kinase to form gemcitabine monophosphate. This is followed by further phosphorylation by nucleoside diphosphate kinase to produce gemcitabine diphosphate and finally this compound .

Industrial Production Methods: Industrial production of this compound involves the use of enzymatic phosphorylation processes. These processes are optimized to ensure high yield and purity of the final product. The use of recombinant enzymes and advanced purification techniques, such as high-performance liquid chromatography, are common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: Gemcitabine triphosphate primarily undergoes substitution reactions, where it is incorporated into DNA in place of the natural nucleotides. This incorporation leads to the termination of DNA chain elongation and inhibition of DNA synthesis .

Common Reagents and Conditions: The phosphorylation reactions to produce this compound typically require the presence of ATP and specific kinases, such as deoxycytidine kinase and nucleoside diphosphate kinase. These reactions are carried out under physiological conditions, with optimal pH and temperature to ensure efficient conversion .

Major Products Formed: The major product formed from the phosphorylation of gemcitabine is this compound. This compound is the active form that exerts the anticancer effects of gemcitabine by interfering with DNA synthesis .

Scientific Research Applications

Gemcitabine triphosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study nucleoside analogs and their interactions with DNA. In biology, it is used to investigate the mechanisms of DNA synthesis and repair. In medicine, this compound is a key component of chemotherapy regimens for various cancers, including pancreatic, lung, breast, and ovarian cancers .

Mechanism of Action

Properties

IUPAC Name

[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N3O13P3/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOXEIOKAJSRQX-QPPQHZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N3O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911928
Record name 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110988-86-8
Record name 2',2'-Difluorodeoxycytidine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110988868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCITABINE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0Q7SO4OZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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